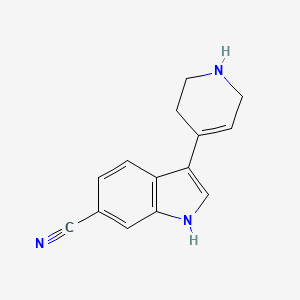

3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile

Descripción general

Descripción

3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydropyridinyl group attached to an indole ring with a carbonitrile substituent. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Métodos De Preparación

The synthesis of 3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile involves several steps, typically starting with the preparation of the indole ring. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The tetrahydropyridinyl group can be introduced through a cyclization reaction involving a suitable precursor, such as a pyridine derivative.

Análisis De Reacciones Químicas

Hydrogenation of the Tetrahydropyridinyl Ring

The unsaturated tetrahydropyridinyl moiety undergoes catalytic hydrogenation to yield saturated piperidinyl derivatives, a critical step for enhancing structural stability or modifying pharmacological properties.

Mechanistic Insight :

Hydrogenation proceeds via adsorption of the tetrahydropyridinyl ring onto the catalyst surface, followed by sequential addition of hydrogen across the double bonds. The nitrile group at position 6 remains intact under these conditions .

N-Alkylation of the Indole Nitrogen

The indole NH undergoes nucleophilic alkylation to introduce diverse substituents, modulating electronic and steric properties.

Example Synthesis :

Heating the indole with methyl iodide in acetonitrile/K₂CO₃ at 60°C for 12 hours yields the N-methyl derivative in >85% purity after silica gel chromatography .

N-Acylation and Subsequent Reduction

Acylation followed by hydride reduction provides a route to secondary amines, expanding functional diversity.

Step 1: Acylation

| Reaction Parameter | Details |

|---|---|

| Acylating Agent | Acetyl chloride, benzoyl chloride, or activated esters |

| Base | K₂CO₃ |

| Solvent | DMF or N-methyl-2-pyrrolidinone |

| Temperature | 25–80°C |

| Product | N-Acyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile |

Step 2: Reduction of Amide

| Reagent | Lithium aluminum hydride (LiAlH₄) or borane-THF complex |

|---|---|

| Solvent | Anhydrous THF or diethyl ether |

| Temperature | 0°C to reflux |

| Product | N-Alkyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile |

Key Advantage : This two-step sequence avoids direct handling of reactive alkyl halides, improving safety profiles .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : CHN

- Molecular Weight : 198.269 g/mol

- CAS Number : 65347-55-9

- IUPAC Name : 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Antimicrobial Activity

Research has shown that derivatives of 3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole exhibit significant antimicrobial properties. For example, compounds synthesized from this indole framework have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. A notable study reported minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL against Salmonella enterica .

Anticancer Potential

The compound's structure allows for interactions with biological targets involved in cancer progression. In silico studies indicate that it can bind effectively to tubulin, a key protein in cell division. This suggests potential as an anticancer agent by disrupting microtubule dynamics . Further investigations into its derivatives have revealed promising cytotoxic effects on cancer cell lines.

Organic Electronics

The unique electronic properties of 3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole derivatives make them suitable candidates for organic electronic applications. The ability to form stable thin films has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into device architectures has shown improved charge transport properties .

Catalytic Applications

The compound can serve as a ligand in catalytic reactions involving palladium or nickel catalysts. Recent studies have highlighted its role in facilitating cross-coupling reactions which are essential for synthesizing complex organic molecules . The mechanism typically involves the formation of a palladium complex that enhances the reactivity of aryl halides.

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to act as an agonist or antagonist at serotonin receptors, modulating neurotransmitter release and affecting various physiological processes. The compound’s ability to cross the blood-brain barrier makes it a potential candidate for the treatment of central nervous system disorders .

Comparación Con Compuestos Similares

3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile can be compared with other similar compounds, such as:

6-Nitro-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole: This compound has a nitro group instead of a carbonitrile group, which affects its reactivity and biological activity.

5-Chloro-2-methyl-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole hydrochloride: This compound has a chloro and methyl group, which also influence its chemical and biological properties.

Actividad Biológica

3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C14H14N2

- Molecular Weight : 226.27 g/mol

- CAS Number : 918525-20-9

Biological Activities

The compound exhibits a variety of biological activities that are summarized below:

- Apoptosis Induction : The compound has been shown to enhance apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

- COX Inhibition : It selectively inhibits cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.

- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, reducing oxidative stress in cells.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines (A549, H460). The results indicated a significant reduction in cell viability and increased apoptosis markers compared to control groups. The compound was noted for its ability to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors such as Bax .

Case Study 2: Anti-inflammatory Effects

In a rat model of inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to untreated controls. The IC50 value for COX-2 inhibition was reported at 0.04 μM, demonstrating its potency relative to standard anti-inflammatory medications like celecoxib .

Case Study 3: Neuroprotective Effects

Research highlighted the neuroprotective properties of the compound against glutamate-induced neurotoxicity in neuronal cell cultures. The treatment significantly reduced cell death and oxidative stress markers, suggesting potential therapeutic applications in neurodegenerative diseases .

Propiedades

IUPAC Name |

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-8-10-1-2-12-13(9-17-14(12)7-10)11-3-5-16-6-4-11/h1-3,7,9,16-17H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPFBDQUJAEQPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CNC3=C2C=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.